

Application Note: Mass Spectrometry

Fragmentation Analysis of 5-(4-Methoxyphenyl)-2-furoic acid

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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)-2-furoic acid

Cat. No.: B1300739

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Abstract

This document provides a detailed protocol and predicted fragmentation pathway for the analysis of **5-(4-Methoxyphenyl)-2-furoic acid** using mass spectrometry. Due to the absence of publicly available experimental mass spectral data for this specific compound, the fragmentation pattern presented herein is a predictive model based on established principles of mass spectrometry and the known fragmentation behavior of related chemical structures, such as furoic acids and methoxy-substituted aromatic compounds. This guide offers a robust starting point for researchers undertaking the characterization of this and similar molecules.

Introduction

5-(4-Methoxyphenyl)-2-furoic acid is a chemical compound of interest in medicinal chemistry and materials science. Accurate characterization of this molecule is essential for its application and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. This application note outlines a standard protocol for the mass spectrometric analysis of **5-(4-Methoxyphenyl)-2-furoic acid** and presents a predicted fragmentation scheme to aid in spectral interpretation.

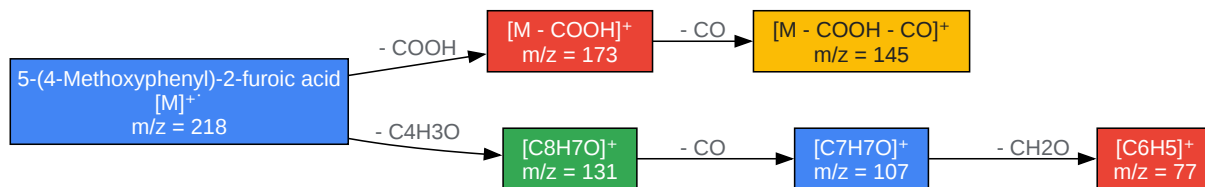
Predicted Mass Spectrometry Data

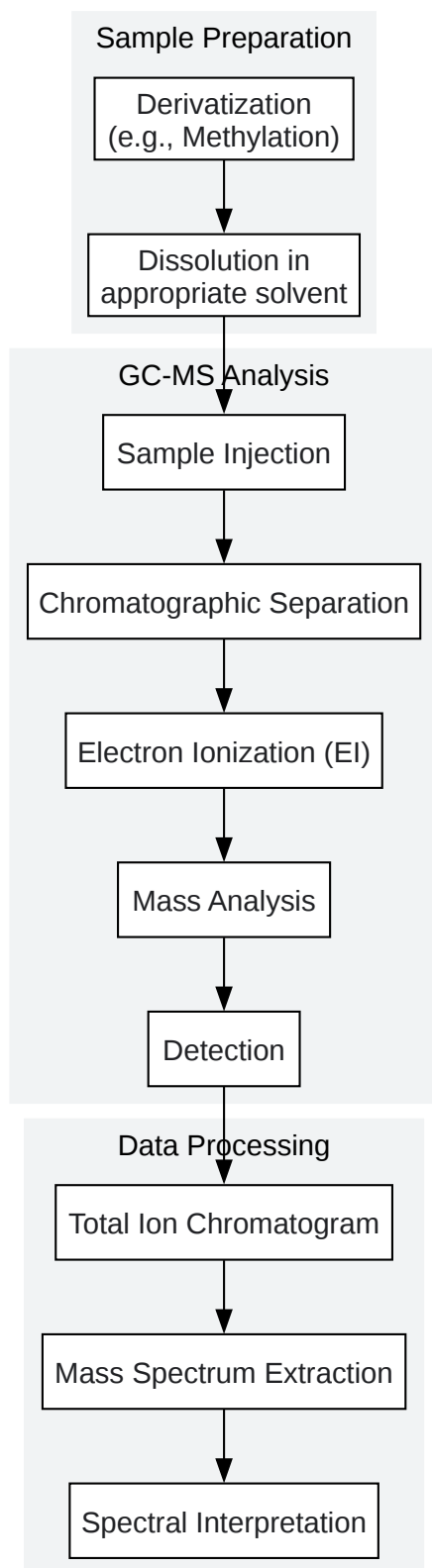
The fragmentation of **5-(4-Methoxyphenyl)-2-furoic acid** is anticipated to proceed through several key pathways, initiated by ionization. The molecular weight of **5-(4-Methoxyphenyl)-2-furoic acid** is 218.20 g/mol ^[1] The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are summarized in the table below.

Predicted m/z	Proposed Fragment Ion	Neutral Loss	Proposed Structure of Ion
218	[M] ⁺	-	Intact molecule with a positive charge and a radical electron
173	[M - COOH] ⁺	COOH (45 Da)	5-(4-Methoxyphenyl)furan cation
145	[M - COOH - CO] ⁺	COOH, CO (73 Da)	Phenyl-cyclopropenyl cation derivative
131	[C ₈ H ₇ O] ⁺	C ₄ H ₃ O ₃ (99 Da)	4-Methoxybenzoyl cation
107	[C ₇ H ₇ O] ⁺	C ₅ H ₃ O ₃ (111 Da)	Methoxyphenyl cation
77	[C ₆ H ₅] ⁺	C ₆ H ₅ O ₄ (141 Da)	Phenyl cation

Predicted Fragmentation Pathway

The proposed fragmentation of **5-(4-Methoxyphenyl)-2-furoic acid** upon electron ionization is depicted below. The initial event is the formation of the molecular ion (m/z 218). The primary fragmentation is expected to be the loss of the carboxylic acid group (COOH) as a radical, leading to a stable furan-containing cation at m/z 173. Subsequent fragmentations may involve the loss of carbon monoxide (CO) from the furan ring and cleavage of the bond between the two aromatic rings, leading to characteristic ions corresponding to the methoxyphenyl and phenyl moieties.





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References

- 1. 5-(4-Methoxyphenyl)-2-furoic acid | C₁₂H₁₀O₄ | CID 855023 - PubChem [pubchem.ncbi.nlm.nih.gov]
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